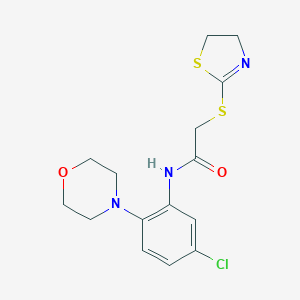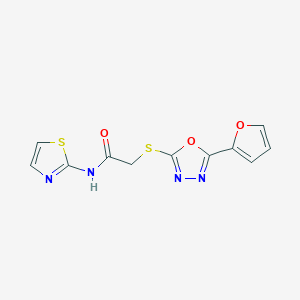
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide
説明
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as compound 1, is a synthetic compound with potential therapeutic applications in the field of cancer research. This compound was first synthesized by researchers at the University of Illinois in 2011, and since then, it has been the subject of numerous scientific studies due to its promising anti-cancer properties.
作用機序
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This results in the degradation of Hsp90 client proteins, which are essential for cancer cell survival. By targeting Hsp90, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is able to disrupt multiple signaling pathways that are critical for cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 also inhibits cell migration and invasion, two processes that are critical for cancer metastasis. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment.
実験室実験の利点と制限
One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 in laboratory experiments is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1. One area of interest is the development of more potent analogs of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 that may exhibit even greater anti-cancer activity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 in vivo, which may provide insights into its potential use in cancer treatment. Additionally, further studies are needed to better understand the mechanisms of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 and its effects on cellular signaling pathways.
合成法
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves the reaction of 2-bromoacetophenone with tert-butylamine and potassium thioacetate to form the thiazole ring. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine to yield the final product. The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 is a multi-step process that requires careful handling of reactive chemicals and precise control of reaction conditions.
科学的研究の応用
Compound 1 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vitro studies have demonstrated that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 induces apoptosis, or programmed cell death, in cancer cells by targeting a specific protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stability and function of many other proteins involved in cancer cell growth and survival. By inhibiting Hsp90, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 disrupts multiple signaling pathways that are critical for cancer cell survival, leading to cell death.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-22(19,20)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHUWBRHDFAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330250 | |
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
794551-21-6 | |
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-3-isoxazolyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B488768.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B488778.png)



![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488850.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488860.png)
![4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488865.png)
![4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488866.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488871.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)